molecular formula C16H14ClN3O4S B2647675 2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-85-3

2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2647675
CAS No.: 893097-85-3
M. Wt: 379.82
InChI Key: NGJRJWILGPGLHT-UHFFFAOYSA-N
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Description

The compound 2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with a carboxamide group at position 3 and a 5-chloro-2-nitrobenzamido moiety at position 2. The cyclopenta[b]thiophene scaffold is analogous to derivatives like 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, a precursor widely used in synthesizing bioactive thiophene-based compounds . The addition of electron-withdrawing groups (e.g., nitro, chloro) and hydrophobic substituents may enhance binding affinity or modulate physicochemical properties such as solubility and logP .

Properties

IUPAC Name

2-[(5-chloro-2-nitrobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-18-15(22)13-9-3-2-4-12(9)25-16(13)19-14(21)10-7-8(17)5-6-11(10)20(23)24/h5-7H,2-4H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRJWILGPGLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 5-chloro-2-nitrobenzoic acid with N-methylcyclopentanone, followed by cyclization and amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can introduce various functional groups .

Scientific Research Applications

Chemical and Biological Properties

The compound features a cyclopenta[b]thiophene core with a chloro-nitrobenzamide substituent. This configuration is significant for its reactivity and biological activity. The presence of halogens and nitro groups enhances interactions with biological targets, making it a candidate for various applications.

Chemistry

  • Building Block for Synthesis
    • The compound serves as a precursor in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution.
  • Chemical Reactions
    • Oxidation : The nitro group can be reduced to an amine under specific conditions.
    • Reduction : Reducing agents can modify the nitro group.
    • Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

  • Antimicrobial Properties
    • Research indicates potential antimicrobial activity against various pathogens. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.
  • Anticancer Activity
    • Several studies have investigated its anticancer potential:
      • Mechanism of Action : It may induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins.
      • Case Study : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of breast and prostate cancer cell lines.
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of specific enzymes involved in cellular processes:
      • Palmitoylation Inhibition : It inhibits DHHC-mediated palmitoylation, crucial for protein localization in membranes.

Medicine

  • Therapeutic Agent
    • Due to its unique structural features, the compound is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
  • Cardiovascular Applications
    • Some derivatives have been studied for their ability to inhibit blood coagulation factors, suggesting potential use in treating thromboembolic disorders such as myocardial infarction and stroke .

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Core Scaffold Analogues

  • 2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS 77651-38-8): This simpler analogue lacks the 5-chloro-2-nitrobenzamido group, instead featuring an amino substituent. It serves as a foundational building block for further derivatization and is commercially available in DMSO solutions for high-throughput screening .
  • G839-0106 (2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide): Shares the same cyclopenta[b]thiophene-3-carboxamide core but substitutes the benzamido group with a sulfonamide-containing aromatic ring. This modification increases molecular weight (475.63 vs.

Ring-Expanded Analogues

  • Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS 331819-60-4):
    Features a seven-membered cycloheptathiophene ring instead of the five-membered cyclopenta system. The expanded ring may reduce steric strain but could decrease metabolic stability. The ethyl ester group (vs. carboxamide) also impacts polarity and bioavailability .

Substituent-Modified Analogues

  • N-Ethyl-N-(5-hydroxy-2-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide: Substitutes the 3-carboxamide position with a 2-carboxamide group and introduces a phenolic hydroxyl group. This positional isomerism and hydrophilic group may enhance solubility but reduce membrane permeability .

Comparative Analysis of Physicochemical Properties

While specific data for the target compound is unavailable in the provided evidence, comparisons can be drawn from analogues:

Compound Molecular Weight logP logSw (Water Solubility) Polar Surface Area (Ų) Reference
G839-0106 475.63 3.67 -4.18 80.9
Ethyl ester analogue (CAS 331819-60-4) 409.85 (calc.) ~2.5* -3.5* ~90*
2-Amino-cyclopenta[b]thiophene-3-carboxamide 199.25 (calc.) 1.2* -2.8* 85*

*Estimated values based on structural similarity.

Key observations:

  • Electron-withdrawing groups (e.g., nitro in the target compound) typically increase logP and reduce solubility.

Pharmacological and Screening Profiles

  • Its logD (1.04) indicates moderate lipophilicity, suitable for cellular uptake .
  • The ethyl ester analogue (CAS 331819-60-4) lacks screening data but shares structural motifs with kinase inhibitors, hinting at possible kinase-targeting activity .

Biological Activity

2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopenta[b]thiophene core with a chloro-nitrobenzamide substituent, which is critical for its biological activity. The presence of halogens and nitro groups often enhances the interaction of the compound with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer research and enzyme inhibition. The following sections detail specific activities and findings from recent studies.

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
  • Case Study : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cellular processes:

  • Palmitoylation Inhibition : Studies have highlighted that compounds within this chemical class inhibit DHHC-mediated palmitoylation, a process crucial for membrane localization of proteins .
  • Selectivity : The selectivity for certain DHHC enzymes suggests potential for targeted therapeutic applications .

Research Findings

A comprehensive review of literature reveals significant insights into the biological activity of this compound:

Study Focus Findings
Ducker et al. (2006)Enzyme inhibitionIdentified small molecules that inhibit palmitoylation; compounds showed reversible inhibition profiles .
Recent Synthesis StudiesAnticancer propertiesCompounds demonstrated cytotoxic effects on multiple cancer cell lines; apoptosis mechanisms were elucidated .
Pharmacological CharacterizationMechanism explorationInvestigated interactions with PPARγ and other nuclear receptors; potential implications for metabolic disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide?

Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: React 2-amino-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide with 5-chloro-2-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2: Purify the crude product via reverse-phase HPLC or recrystallization from methanol/ethanol to achieve >95% purity. Confirm yield and purity using TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and LC-MS .
  • Key Considerations: Optimize reaction time (typically 5–8 hours under reflux) and stoichiometry (1:1.1 molar ratio of amine to acyl chloride) to minimize side products like unreacted starting material or over-acylated derivatives .

Basic: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

  • 1H/13C NMR Spectroscopy: Assign peaks for the cyclopenta[b]thiophene core (δ 2.6–3.1 ppm for methylene protons, δ 6.8–7.5 ppm for aromatic protons) and the nitrobenzamido group (δ 8.2–8.5 ppm for nitro-adjacent aromatic protons). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion [M+H]+ with <2 ppm error. Expected m/z: 435.0421 (C18H15ClN3O4S).
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the cyclopenta[b]thiophene ring and confirm nitrobenzamido orientation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its antibacterial potential?

Answer:

  • Derivatization Strategy: Synthesize analogs with modifications to:
    • The nitro group (e.g., replace with cyano or trifluoromethyl).
    • The cyclopenta[b]thiophene core (e.g., introduce methyl/fluoro substituents).
    • The N-methyl carboxamide (e.g., substitute with bulkier alkyl groups).
  • In vitro Assays:
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays.
    • Assess membrane disruption via propidium iodide uptake assays.
    • Compare with reference compounds like ciprofloxacin .
  • Mechanistic Probes: Use fluorescence microscopy to evaluate bacterial cell wall targeting and ROS (reactive oxygen species) induction .

Advanced: What strategies are recommended to assess metabolic stability and identify major degradation pathways?

Answer:

  • In vitro Metabolism: Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor NADPH-dependent degradation via LC-MS/MS. Major metabolites may include:
    • Nitro-reduced (amine) derivatives.
    • Thiophene ring oxidation products (e.g., sulfoxides).
  • Computational Prediction: Use tools like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 isoform affinity (e.g., CYP3A4/2D6) and prioritize lab testing .
  • Stability Studies: Perform accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to identify labile functional groups .

Advanced: How should conflicting spectral data (e.g., NMR shifts, HRMS) be resolved during characterization?

Answer:

  • Orthogonal Validation:
    • Repeat NMR experiments with higher field instruments (e.g., 600 MHz) and 2D techniques (COSY, HSQC) to resolve overlapping signals.
    • Compare HRMS data with isotopic patterns (e.g., Cl: 3:1 35Cl/37Cl ratio).
  • Alternative Techniques:
    • Use X-ray crystallography to unambiguously assign stereochemistry.
    • Perform elemental analysis (C, H, N, S) to confirm purity >98%.
  • Literature Cross-Check: Compare with structurally related compounds (e.g., cyclopenta[b]thiophene derivatives in and ) to validate anomalous peaks .

Advanced: What computational methods can predict reactivity in catalytic transformations (e.g., Suzuki coupling)?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene core. The C-5 position is likely reactive due to electron-withdrawing nitro groups.
  • Molecular Docking: Model interactions with palladium catalysts (e.g., Pd(PPh3)4) to optimize cross-coupling conditions (e.g., aryl boronic acid partners).
  • Reaction Optimization: Screen solvents (DMF, toluene) and bases (K2CO3, Cs2CO3) using DOE (Design of Experiments) to maximize yield .

Advanced: How can crystallographic data resolve conformational flexibility in the cyclopenta[b]thiophene ring?

Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation from DMSO/water (1:4). Analyze torsion angles to determine puckering (e.g., envelope vs. half-chair conformations).
  • Comparative Analysis: Overlay crystal structures of analogs (e.g., ’s tetrahydrobenzo[b]thiophene derivatives) to assess ring strain and substituent effects .
  • DFT Conformational Search: Use Gaussian 16 to calculate relative energies of conformers and validate experimental observations .

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